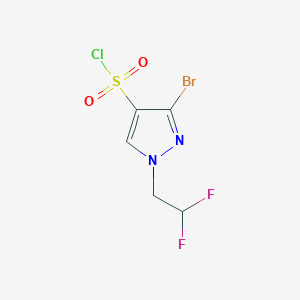

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms. It is primarily used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature conditions .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reacting with an amine can produce a sulfonamide derivative, while reacting with an alcohol can yield a sulfonate ester .

Scientific Research Applications

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

Material Science: The compound is used in the development of advanced materials, including polymers and coatings.

Biological Research: It serves as a tool in biochemical studies to investigate enzyme functions and protein interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modify protein functions, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the sulfonyl chloride group but shares similar reactivity.

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: Contains an amine group instead of a sulfonyl chloride group.

Uniqueness

The presence of the sulfonyl chloride group in 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride makes it highly reactive and versatile in organic synthesis. This functional group allows for a wide range of chemical modifications, making it a valuable compound in various research and industrial applications .

Biological Activity

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 1946823-35-3) is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a bromine atom, a difluoroethyl group, and a sulfonyl chloride moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C5H4BrClF2N2O2S

- Molecular Weight : 309.52 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoroethyl group enhances the binding affinity of the compound to its targets, while the bromine atom may participate in halogen bonding, stabilizing interactions with biomolecules. This mechanism is critical in mediating its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds within the pyrazole family exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains such as E. coli and Staphylococcus aureus. In one study, compounds showed promising results with inhibitory concentrations that suggest potential use as antibacterial agents .

| Compound | Target Organisms | Inhibitory Concentration (µg/mL) |

|---|---|---|

| 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole | E. coli, S. aureus | 10 - 40 |

| Standard Antibiotic (e.g., Ampicillin) | Various | 0.25 - 1 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. For example, certain synthesized pyrazoles demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The structural modifications in compounds like this compound may enhance their efficacy in reducing inflammation.

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives can also exhibit anticancer properties. A study highlighted the synthesis of novel pyrazole compounds that showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the sulfonyl chloride group may further enhance these properties by facilitating reactions with biological nucleophiles.

Study on Antimicrobial Efficacy

In a recent study published in PubMed Central, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against E. coli and S. aureus. The results indicated that modifications at the 4-position of the pyrazole ring significantly affected antimicrobial potency, with some compounds exhibiting up to 90% inhibition at low concentrations .

Anti-inflammatory Evaluation

Another study focused on assessing the anti-inflammatory effects of pyrazole derivatives in animal models. The results demonstrated that selected compounds significantly reduced carrageenan-induced paw edema in rats compared to controls, suggesting their potential as therapeutic agents for inflammatory diseases .

Properties

Molecular Formula |

C5H4BrClF2N2O2S |

|---|---|

Molecular Weight |

309.52 g/mol |

IUPAC Name |

3-bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride |

InChI |

InChI=1S/C5H4BrClF2N2O2S/c6-5-3(14(7,12)13)1-11(10-5)2-4(8)9/h1,4H,2H2 |

InChI Key |

DOGFMVYJTKWICU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.